molecular formula C22H20O3 B390567 3,4'-DIMETHYLBIPHENYL-4-YL 2-METHOXYBENZOATE

3,4'-DIMETHYLBIPHENYL-4-YL 2-METHOXYBENZOATE

Cat. No.: B390567
M. Wt: 332.4g/mol
InChI Key: ZXDMVZCVIQSKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate typically involves the following steps:

    Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Grignard reaction where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.

    Esterification: The 3,4’-dimethyl-1,1’-biphenyl is then esterified with 2-methoxybenzoic acid under acidic conditions to form 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-carboxybenzoate.

    Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.

Scientific Research Applications

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbiphenyl: Lacks the methoxybenzoate group, making it less versatile in certain applications.

    3,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the ester functionality, limiting its reactivity.

    4,4’-Dimethyl-1,1’-biphenyl: Different substitution pattern, leading to different chemical properties and reactivity.

Uniqueness

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is unique due to the presence of both the biphenyl core and the methoxybenzoate group. This combination imparts distinct chemical properties, making it useful in a wide range of applications from synthetic chemistry to biological research.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4g/mol

IUPAC Name

[2-methyl-4-(4-methylphenyl)phenyl] 2-methoxybenzoate

InChI

InChI=1S/C22H20O3/c1-15-8-10-17(11-9-15)18-12-13-20(16(2)14-18)25-22(23)19-6-4-5-7-21(19)24-3/h4-14H,1-3H3

InChI Key

ZXDMVZCVIQSKIQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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